2-Bromo-6-(trifluoromethoxy)benzaldehyde

Description

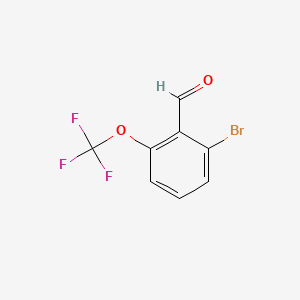

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQSWMRWBJCGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742670 | |

| Record name | 2-Bromo-6-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-17-4 | |

| Record name | 2-Bromo-6-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzaldehyde

Here is the in-depth technical guide for 2-Bromo-6-(trifluoromethoxy)benzaldehyde, as requested.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Bromo-6-(trifluoromethoxy)benzaldehyde, identified by the CAS number 1114809-17-4 , is a highly functionalized aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and drug discovery.[][2][3][4][5] Its unique substitution pattern, featuring a bromine atom and a trifluoromethoxy group ortho to an aldehyde, bestows upon it a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures.

The presence of the trifluoromethoxy (-OCF3) group is particularly noteworthy. This functional group is increasingly utilized in drug design as a bioisostere for other groups, such as a methoxy or a chloro group. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, 2-Bromo-6-(trifluoromethoxy)benzaldehyde serves as a key starting material for introducing this advantageous moiety into novel pharmaceutical candidates. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical entity.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The properties of 2-Bromo-6-(trifluoromethoxy)benzaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1114809-17-4 | [][2][3][4][5] |

| Molecular Formula | C8H4BrF3O2 | [][4] |

| Molecular Weight | 269.02 g/mol | [] |

| Boiling Point | 233.8 ± 35.0 °C (Predicted) | [6] |

| IUPAC Name | 2-bromo-6-(trifluoromethoxy)benzaldehyde | [] |

Synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde: A Conceptual Workflow

While specific, detailed synthetic procedures for 2-Bromo-6-(trifluoromethoxy)benzaldehyde are not extensively documented in publicly available literature, a logical synthetic route can be devised based on established organic chemistry principles for analogous compounds. A plausible approach would involve the ortho-bromination and subsequent formylation of a trifluoromethoxy-substituted benzene derivative. The following diagram illustrates a conceptual workflow for the synthesis.

Caption: Conceptual synthetic workflow for 2-Bromo-6-(trifluoromethoxy)benzaldehyde.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet plausible, experimental protocol for the synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde. This protocol is based on well-established synthetic transformations and should be adapted and optimized by experienced chemists.

Step 1: Synthesis of 1-Bromo-2-(trifluoromethoxy)benzene

-

To a solution of 1-(trifluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a Lewis acid catalyst (e.g., iron(III) bromide).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to yield 1-bromo-2-(trifluoromethoxy)benzene.

Step 2: Synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-2-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. The bromine atom directs the lithiation to the ortho position.

-

Stir the mixture at -78 °C for a specified time to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture and stir for an additional period at -78 °C.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-6-(trifluoromethoxy)benzaldehyde.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) signal at ~10 ppm (singlet).- Aromatic protons in the region of 7-8 ppm, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190 ppm.- Aromatic carbon signals in the range of 110-160 ppm.- Carbon of the trifluoromethoxy group showing a quartet due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | - A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at ~1700 cm⁻¹.- C-H stretching vibrations for the aromatic ring and aldehyde.- C-O and C-F stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 269.02 g/mol , with a characteristic isotopic pattern for a bromine-containing compound. |

The following diagram illustrates the relationship between the different analytical techniques used for characterization.

Caption: Interrelation of analytical techniques for the characterization of 2-Bromo-6-(trifluoromethoxy)benzaldehyde.

Applications in Drug Discovery and Organic Synthesis

The utility of 2-Bromo-6-(trifluoromethoxy)benzaldehyde lies in its capacity to serve as a versatile precursor in the synthesis of more complex molecules, particularly in the realm of drug discovery.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be considered a valuable fragment for FBDD campaigns.[7] Its defined vector space, with the aldehyde and bromine functionalities, allows for the systematic exploration of chemical space around a protein binding pocket.

-

Cross-Coupling Reactions: The bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the facile introduction of diverse substituents at the 2-position of the benzaldehyde ring.

-

Modification of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. These transformations allow for the construction of a wide array of derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Bromo-6-(trifluoromethoxy)benzaldehyde.

-

Handling: Should be handled in a well-ventilated area, preferably in a fume hood.[3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-6-(trifluoromethoxy)benzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its unique combination of reactive functionalities and the presence of the trifluoromethoxy group make it an attractive starting material for creating novel compounds with potentially enhanced biological properties. As the demand for more effective and metabolically stable drugs continues to grow, the importance of intermediates like 2-Bromo-6-(trifluoromethoxy)benzaldehyde in the drug discovery pipeline is likely to increase.

References

-

CAS NO. 1114809-17-4 | 2-Bromo-6-(trifluoromethoxy)benzaldehyde. Arctom. [Link]

-

Buy 2-Bromo-6-(trifluoromethoxy)benzaldehyde from JHECHEM CO.,LIMITED. Molbase. [Link]

-

Polyethylene glycol/silica (PEG@SiO2) composite inspired by the synthesis of mesoporous materials as shape-stabilized phase change material for energy storage. AA Blocks. [Link]

-

The safety data sheet. Premix Group. [Link]

-

2-Bromo-6-(trifluoromethoxy)benzaldehyde, 98%. CP Lab Safety. [Link]

-

637022-52-7,4-Bromo-1-chloro-2-(propan-2-yloxy)benzene. Synthonix. [Link]

-

Aldehydes Archives - Page 26 of 87. Alchem.Pharmtech. [Link]

-

Fragment-based drug discovery and its application to challenging drug targets. PubMed. [Link]

-

C14 MYRISTIC ACID. Ataman Kimya. [Link]

-

Synthesis of steroidal 17 beta-carboxamide derivatives. PubMed. [Link]

Sources

- 2. arctomsci.com [arctomsci.com]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 637022-52-7,4-Bromo-1-chloro-2-(propan-2-yloxy)benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 2-BroMo-6-(trifluoroMethoxy)benzaldehyde CAS#: 1114809-17-4 [m.chemicalbook.com]

- 7. Fragment-based drug discovery and its application to challenging drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-6-(trifluoromethoxy)benzaldehyde molecular weight

An In-depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a key building block for professionals in pharmaceutical research and organic synthesis. We will delve into its fundamental physicochemical properties, explore its strategic importance in drug design, and provide a detailed, field-tested protocol for its application in cross-coupling reactions. This document is intended to serve as a practical resource for researchers and scientists, offering insights into the causality behind experimental choices and ensuring a foundation of scientific integrity.

Introduction: The Strategic Value of a Multifunctional Building Block

2-Bromo-6-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and materials science. Its structure is deceptively simple, yet it offers a powerful combination of reactive sites and modulating functional groups, making it a highly valuable intermediate for the synthesis of complex organic molecules.[1]

The utility of this compound stems from three key structural features:

-

The Aldehyde Group: This functional group is a versatile anchor for a wide array of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in condensation reactions to form larger scaffolds.

-

The Bromo Substituent: The bromine atom serves as an excellent leaving group, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.

-

The Trifluoromethoxy (-OCF3) Group: The incorporation of fluorine-containing groups is a well-established strategy in drug design. The trifluoromethoxy group, in particular, is highly sought after for its ability to enhance critical pharmacokinetic properties. It can improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to aid membrane permeability, and modulate the acidity of nearby functional groups, thereby improving bioavailability.[2][3]

This guide will explore how these features are leveraged in a laboratory setting, providing both the foundational knowledge and the practical steps required for its successful application.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is paramount for its effective and safe use. The key data for 2-Bromo-6-(trifluoromethoxy)benzaldehyde are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 253.02 g/mol | [4][5][6] |

| CAS Number | 1236141-95-9 | [4][6] |

| Molecular Formula | C₈H₄BrF₃O | [4][5][6] |

| Physical Form | Colorless to Yellow Liquid or Solid | |

| Boiling Point | 232.2 ± 40.0 °C (Predicted) | [4] |

| Density | ~1.677 g/cm³ (Predicted) | [4] |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C |

Safety and Handling Summary

Safe handling is critical when working with any chemical intermediate. 2-Bromo-6-(trifluoromethoxy)benzaldehyde presents moderate hazards that must be managed with appropriate laboratory practices.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures:

Application in Synthesis: Suzuki-Miyaura Cross-Coupling

The presence of the bromine atom makes 2-Bromo-6-(trifluoromethoxy)benzaldehyde an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming a C-C bond between an aryl halide and a boronic acid, enabling the construction of complex biaryl structures that are common motifs in pharmaceuticals.

The workflow below illustrates the logical progression of a typical Suzuki coupling experiment using this building block.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure. Researchers should adapt reactant quantities and conditions based on the specific boronic acid used.

Materials:

-

2-Bromo-6-(trifluoromethoxy)benzaldehyde (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(0) catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (0.03 eq)

-

Base, e.g., Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Degassed Solvent System: Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)

-

Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup (Self-Validating System):

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-6-(trifluoromethoxy)benzaldehyde, the arylboronic acid, and potassium carbonate.

-

Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times. Causality: This step is crucial to remove oxygen, which can oxidize the Palladium(0) catalyst to its inactive Palladium(II) state, thus preventing the catalytic cycle from starting.

-

Under a positive pressure of inert gas, add the palladium catalyst. The use of an inert atmosphere from this point forward is mandatory.

-

-

Solvent Addition and Reaction:

-

Add the degassed solvent system via syringe. Causality: Using degassed solvents further minimizes oxygen exposure, ensuring the longevity and efficacy of the catalyst throughout the reaction.

-

Attach a condenser to the flask, ensuring a continued inert gas flow through the top.

-

Lower the flask into a pre-heated oil bath (e.g., 90 °C) and begin vigorous stirring.

-

-

Monitoring and Workup:

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, sampling the reaction mixture periodically (e.g., every hour). The reaction is complete when the starting benzaldehyde spot is no longer visible.

-

Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The resulting crude oil or solid should be purified by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure biaryl product.

-

Conclusion

2-Bromo-6-(trifluoromethoxy)benzaldehyde is more than a simple chemical; it is a strategic tool for molecular design. Its unique combination of a reactive aldehyde, a versatile bromo handle for cross-coupling, and the beneficial trifluoromethoxy group makes it an indispensable intermediate for developing novel pharmaceuticals and advanced materials. The protocols and insights provided in this guide are designed to empower researchers to leverage the full potential of this compound with confidence and scientific rigor.

References

-

PubChem. 2-Bromo-6-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 84070298. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-bromo-6-(trifluoromethyl)benzaldehyde CAS#: 1236141-95-9 [m.chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 2-bromo-6-(trifluoromethyl)benzaldehyde - CAS:1236141-95-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, proposed synthetic pathway for 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a potentially valuable building block in pharmaceutical and agrochemical research. Due to the limited availability of direct synthesis routes in the current literature, this document provides a well-reasoned, multi-step approach starting from the commercially available precursor, 1-Bromo-3-(trifluoromethoxy)benzene. The proposed synthesis leverages a Directed ortho-Metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings. This guide delves into the mechanistic underpinnings of each synthetic step, providing detailed experimental protocols and addressing potential challenges. The information presented herein is intended to serve as a foundational resource for researchers embarking on the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

2-Bromo-6-(trifluoromethoxy)benzaldehyde is an aromatic compound featuring a unique substitution pattern that makes it an attractive intermediate for the synthesis of complex organic molecules. The presence of a bromine atom provides a handle for further functionalization, such as cross-coupling reactions, while the trifluoromethoxy group can significantly influence the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. The aldehyde functionality serves as a versatile precursor for a wide range of chemical transformations.

A direct synthesis for 2-Bromo-6-(trifluoromethoxy)benzaldehyde is not readily found in the scientific literature. Therefore, a logical and strategic synthetic approach is required. The proposed pathway in this guide commences with 1-Bromo-3-(trifluoromethoxy)benzene, a commercially available starting material.[1][2][3][4] The core of the proposed synthesis is the regioselective introduction of a formyl group at the C2 position, which is ortho to both the bromo and trifluoromethoxy substituents.

The key challenge in this synthesis is controlling the regioselectivity of the formylation reaction. Both the bromo and trifluoromethoxy groups are ortho, para-directing in classical electrophilic aromatic substitution reactions. However, the trifluoromethoxy group is known to be a moderate directing group in Directed ortho-Metalation (DoM), a reaction that proceeds via a different mechanism.[5] DoM utilizes the ability of a heteroatom-containing substituent to coordinate with an organolithium reagent, directing deprotonation to the adjacent ortho position.[6] This strategy is anticipated to favor formylation at the C2 position, between the two existing substituents.

The proposed multi-step synthesis is outlined below:

Figure 1: Proposed synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde.

Mechanistic Considerations and Rationale for the Proposed Pathway

The success of this synthetic route hinges on the principles of Directed ortho-Metalation (DoM).[5][6]

Directed ortho-Metalation (DoM)

DoM is a powerful synthetic tool that allows for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG).[5] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), bringing the base in close proximity to the ortho proton and facilitating its abstraction. This generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles.[6]

In the context of 1-Bromo-3-(trifluoromethoxy)benzene, the trifluoromethoxy group is expected to act as the DMG. The lone pairs on the oxygen atom can coordinate with the lithium cation of the organolithium reagent, directing deprotonation to one of the adjacent ortho positions (C2 or C4).

Regioselectivity of the Lithiation Step

The starting material, 1-Bromo-3-(trifluoromethoxy)benzene, has two positions ortho to the trifluoromethoxy group: C2 and C4. The bromine atom at the C1 position will exert a steric and electronic influence on the deprotonation. While both C2 and C4 are sterically accessible to some extent, the C2 position is situated between the two substituents. The acidity of the proton at C2 is likely enhanced due to the inductive electron-withdrawing effects of both the adjacent bromine and trifluoromethoxy groups. It has been observed that lithiation often occurs at the most acidic proton.[7] Furthermore, studies on the ortho-lithiation of substituted fluoroarenes have shown that deprotonation often occurs adjacent to the fluorine-containing substituent.[8]

Therefore, it is hypothesized that the lithiation will preferentially occur at the C2 position to generate the 2-bromo-6-(trifluoromethoxy)phenyllithium intermediate.

Figure 2: The key directed ortho-metalation step.

Formylation with N,N-Dimethylformamide (DMF)

The generated aryllithium intermediate is a potent nucleophile and will readily react with an electrophile. For the introduction of a formyl group, N,N-dimethylformamide (DMF) is a commonly used and effective reagent.[9] The nucleophilic aryllithium attacks the electrophilic carbonyl carbon of DMF, leading to the formation of a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to afford the desired aldehyde, 2-Bromo-6-(trifluoromethoxy)benzaldehyde.

Detailed Experimental Protocol

Disclaimer: The following protocol is a proposed procedure and should be adapted and optimized by a qualified chemist in a well-equipped laboratory. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Bromo-3-(trifluoromethoxy)benzene | ≥98% | Commercially Available |

| n-Butyllithium (or s-Butyllithium) | Solution in hexanes (e.g., 2.5 M) | Commercially Available |

| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | ≥99%, redistilled | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | - |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |

Step-by-Step Procedure

Step 1: Directed ortho-Metalation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-Bromo-3-(trifluoromethoxy)benzene (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

-

If using s-BuLi, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium or sec-butyllithium (1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be indicated by a color change.

Step 2: Formylation

-

To the solution of the aryllithium intermediate at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-Bromo-6-(trifluoromethoxy)benzaldehyde.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton (typically δ 9.5-10.5 ppm).[10]

-

¹³C NMR: The carbon NMR spectrum will show the resonances for the aromatic carbons, the trifluoromethoxy carbon, and the aldehyde carbonyl carbon (typically δ 185-195 ppm).[10]

-

¹⁹F NMR: The fluorine NMR will show a singlet for the -OCF₃ group.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1715 cm⁻¹ will be indicative of the aldehyde carbonyl group.

Potential Challenges and Alternative Approaches

Regioselectivity

While the proposed pathway is designed to favor lithiation at the C2 position, the formation of the C4-lithiated isomer is a possibility. Careful analysis of the crude reaction mixture by techniques such as GC-MS or ¹H NMR will be necessary to determine the regioselectivity. If the formation of the undesired isomer is significant, optimization of the reaction conditions (e.g., choice of organolithium reagent, solvent, temperature) may be required.

Alternative Formylation Methods

Should the Directed ortho-Metalation approach prove to be low-yielding or non-selective, other formylation methods could be considered. One such alternative is the Vilsmeier-Haack reaction .[11][12][13][14][15] This reaction typically involves the use of a formylating agent generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[11][15] However, the Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and given that both substituents are ortho, para-directing, a mixture of products would be expected. The steric hindrance between the two substituents might favor formylation at the less hindered C4 position.

Another potential route could involve the bromination of 2-(trifluoromethoxy)benzaldehyde . However, this would likely lead to a mixture of isomers, with the major product being the one where bromine is introduced at the position para to the trifluoromethoxy group.

Conclusion

This technical guide provides a detailed and scientifically sound proposed synthetic pathway for 2-Bromo-6-(trifluoromethoxy)benzaldehyde. The cornerstone of this strategy is a Directed ortho-Metalation reaction, which is anticipated to provide the desired regioselectivity for the introduction of the aldehyde functionality. The provided experimental protocol, along with the discussion of mechanistic considerations and potential challenges, serves as a comprehensive resource for researchers in the fields of organic synthesis and drug discovery. The successful synthesis of this molecule will provide access to a valuable building block for the development of novel compounds with potential applications in medicine and agriculture.

References

- Benchchem. 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde | 1428234-81-4.

- Vilsmeier-Haack Reaction.

- Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.

- 1,3-Bis(trifluoromethyl)benzene. Wikipedia.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Vilsmeier-Haack Reaction. NROChemistry.

- Vilsmeier-Haack Reaction. J&K Scientific LLC.

- 1-Bromo-3-(Trifluoromethoxy)benzene.

- 1-Bromo-3-(trifluoromethoxy)

- Directed (ortho)

- ortho metal

- DIRECTED ORTHO METAL

- Directed ortho Metal

- Directed ortho metal

- Vilsmeier–Haack reaction. Wikipedia.

- Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. PrepChem.com.

- Method for preparing 2-bromo-6-fluorobenzaldehyde.

- 2-Bromo-6-(trifluoromethyl)benzaldehyde | 1236141-95-9. Sigma-Aldrich.

- 1-Bromo-3-(trifluoromethoxy)benzene | CAS 2252-44-0. SCBT.

- Formyl

- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience.

- Mechanism of aromatic lithiation reactions--Importance of steric factors.

- 2-Bromo-6-fluorobenzaldehyde | CAS 360575-28-6. Ossila.

- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304.

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH.

- Process for formylation of aromatic compounds.

- 2-Bromo-6-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 84070298. PubChem.

- 2-Bromo-6-(trifluoromethyl)benzaldehyde. Sigma-Aldrich.

- 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964. PubChem.

Sources

- 1. 1-Bromo-3-(Trifluoromethoxy)benzene [xieshichem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 9. Formylation - Wikipedia [en.wikipedia.org]

- 10. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

13C NMR analysis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. We will delve into the theoretical underpinnings of the ¹³C NMR spectrum, predict chemical shifts based on substituent effects, present a detailed, field-proven experimental protocol, and outline a systematic approach to spectral interpretation. This document is intended for researchers, scientists, and professionals who require a robust understanding of how to acquire and interpret high-quality ¹³C NMR data for complex organic molecules.

Introduction: The Molecule and the Method

2-Bromo-6-(trifluoromethoxy)benzaldehyde is a polysubstituted benzene ring featuring three distinct functional groups: an aldehyde (-CHO), a bromine atom (-Br), and a trifluoromethoxy group (-OCF₃). The unique electronic environment created by these ortho-disposed substituents makes structural elucidation a non-trivial task. The aldehyde and trifluoromethoxy groups are strongly electron-withdrawing, while the bromine atom exhibits a combination of inductive withdrawal and resonance donation.

¹³C NMR spectroscopy is an indispensable tool for this analysis, as it provides direct information about the carbon skeleton of a molecule.[1] Unlike ¹H NMR, which infers the carbon framework through proton signals, ¹³C NMR allows for the direct observation of each unique carbon atom, including quaternary carbons that lack attached protons.[1] For a molecule like 2-Bromo-6-(trifluoromethoxy)benzaldehyde, where all eight carbon atoms are chemically non-equivalent, ¹³C NMR is critical for unambiguous structural verification.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes for atoms with positions C1 [label="C1", pos="0,1.2!"]; C2 [label="C2", pos="-1.04,0.6!"]; C3 [label="C3", pos="-1.04,-0.6!"]; C4 [label="C4", pos="0,-1.2!"]; C5 [label="C5", pos="1.04,-0.6!"]; C6 [label="C6", pos="1.04,0.6!"]; C7 [label="C7 (CHO)", pos="0,2.4!"]; O_CHO [label="O", pos="-0.7,3.0!"]; H_CHO [label="H", pos="0.7,3.0!"]; Br [label="Br", pos="-2.08,1.2!"]; O_CF3 [label="O", pos="2.08,1.2!"]; C8 [label="C8 (CF3)", pos="3.12,0.6!"]; F1 [label="F", pos="4.16,1.2!"]; F2 [label="F", pos="4.16,0!"]; F3 [label="F", pos="3.12,-0.4!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O_CHO [style=double]; C7 -- H_CHO; C2 -- Br; C6 -- O_CF3; O_CF3 -- C8; C8 -- F1; C8 -- F2; C8 -- F3; } Caption: Structure of 2-Bromo-6-(trifluoromethoxy)benzaldehyde with carbon numbering.

Theoretical Analysis and Chemical Shift Prediction

The chemical shift (δ) of each carbon is dictated by its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[2]

Substituent Effects

-

Aldehyde Group (-CHO): Strongly electron-withdrawing through both induction and resonance. It significantly deshields the attached carbonyl carbon (C7) and the ipso-carbon (C1).[3][4]

-

Bromine Atom (-Br): Inductively electron-withdrawing but capable of resonance donation. Its primary effect is deshielding on the ipso-carbon (C2).

-

Trifluoromethoxy Group (-OCF₃): A potent electron-withdrawing group due to the high electronegativity of the oxygen and fluorine atoms. It strongly deshields the ipso-carbon (C6) and the trifluoromethyl carbon (C8).

Predicted Chemical Shifts

Based on established chemical shift ranges and substituent effects, we can predict the approximate δ for each of the eight unique carbons.[5][6]

| Carbon Atom | Type | Key Influences | Predicted δ (ppm) | Expected Multiplicity (Proton Decoupled) |

| C7 | Aldehyde (C=O) | Double bond to oxygen | 185 - 195 | Singlet |

| C6 | Aromatic (C-O) | -OCF₃ (strong deshielding) | 150 - 160 | Quartet (²JCF) |

| C1 | Aromatic (C-CHO) | -CHO (deshielding) | 135 - 145 | Singlet |

| C4 | Aromatic (CH) | Meta to all substituents | 130 - 140 | Singlet |

| C5 | Aromatic (CH) | Para to -Br, Ortho to -OCF₃ | 125 - 135 | Singlet |

| C8 | Trifluoromethyl | Attached to 3 F atoms | 118 - 125 | Quartet (¹JCF) |

| C2 | Aromatic (C-Br) | -Br (deshielding) | 115 - 125 | Singlet |

| C3 | Aromatic (CH) | Para to -OCF₃, Ortho to -Br | 110 - 120 | Singlet |

Note: The trifluoromethyl carbon (C8) will exhibit a prominent quartet due to one-bond coupling to the three fluorine atoms (¹JCF ≈ 250-280 Hz). The carbon attached to the -OCF₃ group (C6) is also expected to show a smaller quartet due to two-bond coupling (²JCF ≈ 30-40 Hz).[7]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous attention to both sample preparation and instrument parameterization. The following protocol is designed to maximize signal-to-noise while ensuring data integrity.

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Node styles prep [label="1. Sample Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; acq [label="2. NMR Acquisition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proc [label="3. Data Processing", fillcolor="#34A853", fontcolor="#FFFFFF"]; anal [label="4. Spectral Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges prep -> acq [label="Dissolved & Filtered Sample"]; acq -> proc [label="Raw FID Data"]; proc -> anal [label="Processed Spectrum"]; } Caption: Standardized workflow for ¹³C NMR analysis.

Sample Preparation

The quality of the sample directly impacts the quality of the spectrum.

-

Analyte Quantity: Weigh approximately 20-50 mg of 2-Bromo-6-(trifluoromethoxy)benzaldehyde. A higher concentration is preferable for ¹³C NMR due to its low natural abundance (1.1%) and lower gyromagnetic ratio, which makes it ~6000 times less sensitive than ¹H NMR.[8][9]

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single-carbon signal at ~77 ppm serves as a convenient internal reference.[4][10][11]

-

Dissolution & Filtration: Dissolve the sample completely in the solvent in a separate vial. Once dissolved, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.[9][12]

-

Tube & Cap: Use a high-quality NMR tube rated for the spectrometer's field strength. Ensure the cap is clean to prevent contamination.[11]

Data Acquisition

These parameters are based on a typical 400 or 500 MHz spectrometer and may be adjusted based on the specific instrument.

-

Experiment Selection: Choose a standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc30 on Bruker systems). Proton decoupling collapses C-H multiplets into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).[13]

-

Pulse Angle (Flip Angle): Set the pulse angle to 30 degrees. Causality: A 90-degree pulse maximizes signal for a single scan but requires a long relaxation delay (D1) of 5x the longest T₁ relaxation time for full quantitation. Quaternary carbons often have long T₁ values. Using a smaller flip angle (e.g., 30°) allows for a shorter relaxation delay without saturating these signals, significantly improving signal acquisition efficiency for qualitative analysis.[14]

-

Acquisition Time (AQ): Set to 1.0-2.0 seconds. This determines the digital resolution of the spectrum. A longer acquisition time provides better resolution but also increases the total experiment time per scan.

-

Relaxation Delay (D1): Set to 2.0 seconds. This delay allows for partial relaxation of the nuclei, particularly the slower-relaxing quaternary carbons, before the next pulse.

-

Number of Scans (NS): Start with 1024 scans. Due to the low sensitivity of ¹³C, signal averaging is required. This number can be increased for more dilute samples, keeping in mind that the signal-to-noise ratio increases with the square root of the number of scans.

-

Spectral Width (SW): Set a spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, especially the downfield aldehyde carbon, are captured.[10]

-

DEPT-135 (Optional but Recommended): Following the standard ¹³C experiment, acquire a DEPT-135 spectrum. This experiment is invaluable for differentiating carbon types: CH₂ signals appear as negative peaks, while CH and CH₃ signals are positive. Quaternary carbons are absent.[15] For this molecule, a DEPT-135 would show only positive signals for C3, C4, and C5, confirming their identity as methine carbons and aiding in the assignment of the remaining quaternary carbon signals.

Spectral Interpretation and Data Analysis

-

Processing: Apply an exponential multiplication function with a line broadening factor (LB) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation. This improves the signal-to-noise ratio at the minor cost of slightly broader peaks.

-

Peak Identification: Identify the eight expected signals. The CDCl₃ solvent peak at ~77 ppm should not be mistaken for an analyte signal.

-

Initial Assignment:

-

The most downfield signal (~190 ppm) is unambiguously the aldehyde carbonyl (C7).[2][4]

-

The quartet with the largest coupling constant (~270 Hz) around 120 ppm is the -OCF₃ carbon (C8).

-

The remaining six signals in the aromatic region (110-160 ppm) must be assigned based on the predicted effects. The most downfield of these is likely C6, attached to the highly deshielding -OCF₃ group. This peak may also appear as a small quartet.

-

-

Confirmation with DEPT-135: The DEPT-135 spectrum should show three positive peaks corresponding to C3, C4, and C5. The remaining signals in the aromatic region of the main ¹³C spectrum (C1, C2, C6) are therefore confirmed as quaternary.

-

Final Assignment: The final assignment of C1, C2, C3, C4, and C5 often requires comparison with predicted spectra from databases or software, or the use of 2D NMR techniques like HSQC (which correlates carbons to directly attached protons) and HMBC (which shows 2- and 3-bond correlations).[16][17][18] For example, an HMBC experiment would show a correlation from the aldehyde proton to C1, confirming its assignment.

Conclusion

The ¹³C NMR analysis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde is a prime example of leveraging modern spectroscopy for complex structural elucidation. A logical approach, beginning with a theoretical prediction of the spectrum based on fundamental principles of substituent effects, followed by a carefully executed experimental protocol, enables a confident and accurate assignment of all eight carbon signals. The use of spectral editing techniques like DEPT-135 is a crucial step in this process, providing an empirical layer of validation for the assignments. This guide provides the necessary framework for researchers to successfully perform and interpret this analysis, ensuring data of the highest integrity for applications in chemical synthesis and pharmaceutical development.

References

-

Title: ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments Source: Magnetic Resonance in Chemistry URL: [Link]

-

Title: chemical shift of functional groups in 13C NMR spectroscopy Source: YouTube (Chem Help ASAP) URL: [Link]

-

Title: ¹³C Carbon NMR Spectroscopy Source: Chemistry Steps URL: [Link]

-

Title: Electronic Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

-

Title: C-13 nmr spectrum of benzaldehyde analysis of chemical shifts Source: Doc Brown's Chemistry URL: [Link]

-

Title: ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments Source: ResearchGate URL: [Link]

-

Title: Acquiring 1 H and 13 C Spectra Source: "Modern NMR Techniques for Synthetic Chemistry" by T. D. W. Claridge URL: [Link]

-

Title: NMR Sample Preparation Source: University of Missouri-St. Louis URL: [Link]

-

Title: Optimized Default 13C Parameters Source: University of Illinois Urbana-Champaign, NMR Facility URL: [Link]

-

Title: NMR Sample Preparation Source: University of Reading URL: [Link]

-

Title: 13C NMR spectroscopy Source: Course Material, NPTEL URL: [Link]

-

Title: Sample Preparation Source: University College London URL: [Link]

-

Title: Supporting Information Source: American Chemical Society Publications URL: [Link]

-

Title: 13C chemical shifts Source: Steffen's Chemistry Pages URL: [Link]

-

Title: 13C NMR Chemical Shift Table Source: University of Wisconsin-Madison URL: [Link]

-

Title: Interpreting 2-D NMR Spectra Source: Chemistry LibreTexts URL: [Link]

-

Title: Two-Dimensional NMR Methods for Determining χ 1 Angles of Aromatic Residues in Proteins Source: Journal of the American Chemical Society URL: [Link]

-

Title: Sample Preparation and Positioning Source: University of California, Riverside NMR Facility URL: [Link]

-

Title: NMR Spectroscopy of Benzene Derivatives Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: How to Prepare Samples for NMR Source: ResearchGate URL: [Link]

-

Title: Trifluoromethoxy-benzene - 13C NMR Source: SpectraBase URL: [Link]

-

Title: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: Precise and accurate quantitative C-13 NMR with reduced experimental time Source: Magnetic Resonance in Chemistry URL: [Link]

-

Title: ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups Source: Organic Letters URL: [Link]

-

Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

-

Title: A Great 13C NMR Spectrum Even When Your Sample is Dilute Source: Anasazi Instruments URL: [Link]

-

Title: Supporting Information Source: American Chemical Society Publications URL: [Link]

-

Title: ¹³C ; DEPT135 ; HSQC) and HRMS spectra Source: Supporting Information Document URL: [Link]

-

Title: NMR Spectroscopy :: 13C NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

-

Title: How might you use 13C NMR spectroscopy to differentiate between... Source: Pearson URL: [Link]

-

Title: Two-Dimensional NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: Predict 13C carbon NMR spectra Source: NMRDB.org URL: [Link]

-

Title: ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines Source: Molecules URL: [Link]

-

Title: Calculated and experimental 13 C NMR chemical shifts Source: ResearchGate URL: [Link]

-

Title: Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines Source: ResearchGate URL: [Link]

-

Title: C-13 and 2D NMR – Electrophilic Aromatic Substitution Source: Yale University Open Courses URL: [Link]

-

Title: DEPT 13 C-NMR Spectra Source: Michigan State University URL: [Link]

-

Title: ¹³C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution Source: Journal of Chemical Education URL: [Link]

-

Title: Demystifying fluorine chemical shifts Source: National Institutes of Health (NIH) URL: [Link]

-

Title: NMR Spectroscopy Source: Career Endeavour URL: [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. rsc.org [rsc.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 12. research.reading.ac.uk [research.reading.ac.uk]

- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Introduction: The Analytical Significance of 2-Bromo-6-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to the FT-IR Spectrum of 2-Bromo-6-(trifluoromethoxy)benzaldehyde

2-Bromo-6-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a trifluoromethoxy group, makes it a versatile synthetic intermediate for constructing complex molecular architectures. The electron-withdrawing properties of the halogen and trifluoromethoxy substituents critically influence the reactivity of the aldehyde and the aromatic ring, making precise structural verification paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such specialized reagents. By probing the vibrational modes of the molecule's constituent bonds, FT-IR provides a unique spectral "fingerprint," confirming the presence of key functional groups and offering insights into the overall molecular structure. This guide provides a comprehensive analysis of the FT-IR spectrum of 2-Bromo-6-(trifluoromethoxy)benzaldehyde, detailing the theoretical underpinnings, a robust experimental protocol, and an in-depth interpretation of its characteristic spectral features.

Pillar 1: Fundamental Principles of FT-IR Spectroscopy

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the molecule absorbs the energy, resulting in an increased amplitude of that vibration. An FT-IR spectrometer measures the absorption of IR radiation across a range of frequencies (typically 4000-400 cm⁻¹), generating a spectrum that plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

The key to interpreting an FT-IR spectrum lies in understanding that different types of bonds and functional groups vibrate at characteristic frequencies. These vibrations are broadly categorized as:

-

Stretching: Rhythmic movement along the bond axis, which can be symmetric or asymmetric.

-

Bending: Changes in the bond angle, which include scissoring, rocking, wagging, and twisting motions.

The resulting spectrum is typically divided into two main regions:

-

Group Frequency Region (4000-1450 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., C=O, O-H, C-H).[1]

-

Fingerprint Region (1450-400 cm⁻¹): This region contains a complex pattern of absorptions arising from the stretching of single bonds and various bending vibrations. The pattern is unique to a particular molecule, serving as a "fingerprint" for identification.[1][2]

Pillar 2: A Self-Validating Protocol for FT-IR Spectrum Acquisition

To ensure the acquisition of a high-fidelity and reproducible FT-IR spectrum, a validated experimental protocol is essential. The following methodology, utilizing the Attenuated Total Reflectance (ATR) technique, is recommended for its simplicity, speed, and minimal sample preparation requirements.[3]

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation & Verification:

-

Causality: The spectrometer must be powered on and allowed to stabilize for at least 30 minutes. This ensures that the IR source and detector are at a constant operating temperature, minimizing spectral drift.

-

Action: Perform a system performance verification using a certified polystyrene standard to confirm wavenumber accuracy and resolution.

-

-

ATR Crystal Cleaning:

-

Causality: The ATR crystal surface (typically diamond or zinc selenide) must be impeccably clean. Any residual contamination will contribute extraneous peaks to the spectrum, compromising data integrity.

-

Action: Clean the crystal surface by wiping it with a soft, lint-free cloth soaked in a volatile solvent (e.g., isopropanol or acetone). Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Causality: This step is critical for a self-validating measurement. The background scan records the ambient spectrum, including absorptions from atmospheric water vapor and carbon dioxide, as well as any instrumental artifacts. By ratioing the sample spectrum against this background, these interferences are mathematically removed.

-

Action: With the clean, empty ATR crystal in place, acquire a background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Causality: Direct and intimate contact between the sample and the ATR crystal is required for the IR beam (evanescent wave) to effectively penetrate the sample.

-

Action: Place a small amount of 2-Bromo-6-(trifluoromethoxy)benzaldehyde onto the center of the ATR crystal. If the sample is a solid, use the press arm to apply firm, even pressure to ensure good contact.[3] If it is a liquid, a single drop is sufficient.[3]

-

-

Sample Spectrum Acquisition:

-

Action: Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan. The instrument software will automatically perform the background correction.

-

-

Post-Measurement Cleaning:

-

Causality: To prevent cross-contamination of future samples, the ATR crystal must be thoroughly cleaned immediately after the measurement.

-

Action: Remove the sample and clean the crystal and press tip as described in Step 2.

-

Experimental Workflow Diagram

Caption: A flowchart of the ATR-FTIR experimental workflow.

Pillar 3: In-Depth Spectral Analysis and Interpretation

The FT-IR spectrum of 2-Bromo-6-(trifluoromethoxy)benzaldehyde is a composite of the vibrational modes of its distinct functional moieties. A systematic interpretation involves identifying the characteristic peaks for each group.

Molecular Structure

Caption: Structure of 2-Bromo-6-(trifluoromethoxy)benzaldehyde.

Expected FT-IR Peak Assignments

The following table summarizes the anticipated absorption bands for 2-Bromo-6-(trifluoromethoxy)benzaldehyde, based on established group frequencies for its constituent parts.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Commentary |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch | These absorptions appear just above 3000 cm⁻¹ and confirm the presence of hydrogens bonded to sp²-hybridized carbon atoms of the benzene ring.[2] |

| 2850-2800 & 2750-2700 | Weak-Medium | Aldehydic C-H Stretch (Fermi Doublet) | This is a highly diagnostic feature for aldehydes. The C-H stretch of the aldehyde group often couples with an overtone of the C-H bending vibration, resulting in two distinct, weak peaks.[4][5][6] Their presence is a strong confirmation of the -CHO group. |

| ~1715-1700 | Strong, Sharp | Carbonyl (C=O) Stretch | Aromatic aldehydes typically show a strong C=O absorption around 1705 cm⁻¹.[6] The presence of two ortho electron-withdrawing groups (Br and OCF₃) may cause a slight shift to a higher wavenumber (hypsochromic shift) due to inductive effects.[3] This is often the most intense peak in the spectrum. |

| ~1600, ~1580, ~1470 | Medium, Sharp | Aromatic C=C In-Ring Stretches | These peaks are characteristic of the benzene ring itself and arise from the stretching and contracting of the carbon-carbon double bonds within the aromatic system.[2][7] |

| 1300-1100 | Very Strong, Broad | C-F and C-O-C Stretches | This region will be dominated by intense absorptions from the trifluoromethoxy group. The asymmetric C-F stretching vibrations of the CF₃ group are exceptionally strong.[8][9] These will likely overlap with the asymmetric C-O-C stretch of the aryl ether linkage, which is also strong and typically found between 1300-1200 cm⁻¹.[10] The combined intensity makes this a prominent feature of the spectrum. |

| 900-675 | Medium-Strong | Aromatic C-H Out-of-Plane Bend | The exact position of these bending vibrations is sensitive to the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted ring, characteristic patterns can be observed in this part of the fingerprint region. |

| 690-515 | Weak-Medium | C-Br Stretch | The carbon-bromine bond stretch occurs at a low frequency due to the heavy mass of the bromine atom. This peak will be located in the far end of the fingerprint region and can sometimes be difficult to distinguish from other vibrations. |

Conclusion

The FT-IR spectrum of 2-Bromo-6-(trifluoromethoxy)benzaldehyde provides a wealth of structural information that is invaluable for chemical synthesis and quality assurance. The definitive identification of this compound relies on observing a combination of key spectral features: the characteristic Fermi doublet of the aldehydic C-H stretch, the strong carbonyl C=O absorption near 1700 cm⁻¹, the very intense and broad absorptions of the trifluoromethoxy group between 1300-1100 cm⁻¹, and the various peaks corresponding to the substituted aromatic ring. By employing the robust ATR-FTIR protocol and systematic interpretation detailed in this guide, researchers can confidently verify the identity and integrity of this important chemical intermediate.

References

- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.

- Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Keglevich, G. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.

- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)benzaldehyde.

- Jaggi, N., & Vij, D. R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-104.

- Open Chemistry. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.

- Papas, B. N., et al. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC - NIH.

- Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. benthamopen.com [benthamopen.com]

- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(trifluoromethoxy)benzaldehyde

Introduction: The Analytical Imperative for a Complex Synthetic Building Block

2-Bromo-6-(trifluoromethoxy)benzaldehyde is a highly functionalized aromatic aldehyde of significant interest in contemporary drug discovery and materials science. Its unique substitution pattern—featuring a bulky bromine atom, an electron-withdrawing trifluoromethoxy group, and a reactive aldehyde moiety—imparts distinct chemical properties that make it a valuable intermediate in complex organic syntheses.[1] The precise structural characterization of this molecule and its reaction products is paramount for ensuring the integrity of synthetic pathways and the purity of final compounds.

Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive technical overview of the mass spectrometric behavior of 2-Bromo-6-(trifluoromethoxy)benzaldehyde, with a focus on predicting its fragmentation patterns under Electron Ionization (EI) conditions. As a self-validating system, this document combines theoretical fragmentation principles with a detailed experimental protocol, enabling researchers to confidently identify and characterize this compound in complex matrices.

Part 1: Foundational Principles and Ionization Strategy

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment, dictating the nature and extent of the information obtained. The two most common methods for gas chromatography-mass spectrometry (GC-MS) are Electron Ionization (EI) and Chemical Ionization (CI).[2]

-

Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a unique "fingerprint" rich in structural information, ideal for compound identification and elucidation of its chemical framework.[4] The major drawback can be that the molecular ion peak is sometimes weak or absent for less stable molecules.[2]

-

Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer or adduct formation.[3] This results in significantly less fragmentation and typically produces an intense quasi-molecular ion peak (e.g., [M+H]⁺), which is invaluable for unambiguous determination of the molecular weight.[5]

Rationale for this Guide: For the purpose of structural elucidation and creating a reference for identifying 2-Bromo-6-(trifluoromethoxy)benzaldehyde, this guide will focus on the fragmentation patterns generated by Electron Ionization (EI) . The detailed fragmentation provides the necessary data to confirm the connectivity and arrangement of the substituents on the benzaldehyde core.

Part 2: Predicted Electron Ionization (EI) Fragmentation of 2-Bromo-6-(trifluoromethoxy)benzaldehyde

The molecular structure of 2-Bromo-6-(trifluoromethoxy)benzaldehyde dictates its fragmentation pathways. The presence of a stable aromatic ring, a labile aldehydic proton, a bromine atom with characteristic isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and the C-O bond of the trifluoromethoxy group are all key features that will influence the resulting mass spectrum.[6]

The molecular weight of 2-Bromo-6-(trifluoromethoxy)benzaldehyde (C₈H₄BrF₃O) is calculated to be approximately 269.94 g/mol for the ⁷⁹Br isotope and 271.94 g/mol for the ⁸¹Br isotope. Therefore, the molecular ion (M⁺) peak will appear as a characteristic doublet of roughly equal intensity at m/z 270 and 272 .[7]

The fragmentation is predicted to proceed through several key pathways initiated by the formation of the radical cation [C₈H₄BrF₃O]⁺•.

Primary Fragmentation Pathways

-

Loss of a Hydrogen Radical (M-1): A common fragmentation pathway for aldehydes is the loss of the aldehydic proton, leading to a stable acylium ion.[8][9] This is often a very prominent peak.

-

[M-H]⁺ → m/z 269/271

-

-

Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of the •CHO radical.[8][9] This yields a substituted bromophenyl cation.

-

[M-CHO]⁺ → m/z 241/243

-

-

Loss of Bromine Radical (M-79/81): The C-Br bond can undergo homolytic cleavage, resulting in the loss of a bromine radical. This pathway is common for brominated aromatic compounds.[10]

-

[M-Br]⁺ → m/z 191

-

-

Loss of the Trifluoromethoxy Group (M-83): While the OCF₃ group is strongly electron-withdrawing, cleavage of the Ar-OCF₃ bond can occur, leading to the loss of a •OCF₃ radical. A more likely scenario involves the loss of a trifluoromethyl radical (•CF₃) followed by CO, or rearrangements. Fragmentation involving the CF₃ group is a known pathway for such compounds.[11][12]

-

[M-OCF₃]⁺ → m/z 187/189

-

Secondary and Tertiary Fragmentation

The primary fragment ions will undergo further fragmentation, leading to smaller, stable ions.

-

The m/z 241/243 ion ([C₇H₄BrF₃]⁺) could lose a trifluoromethyl radical (•CF₃).

-

[C₇H₄BrF₃]⁺ → [C₆H₄Br]⁺ + •CF₃ → m/z 155/157

-

-

The m/z 191 ion ([C₈H₄F₃O]⁺) is expected to lose carbon monoxide (CO), a characteristic fragmentation for acylium ions derived from aromatic aldehydes.[9]

-

[C₈H₄F₃O]⁺ → [C₇H₄F₃]⁺ + CO → m/z 163

-

-

The bromobenzoyl cation ([C₇H₄BrO]⁺), which could form from the loss of •CF₃ from the [M-H]⁺ ion, would readily lose CO.

-

[C₇H₄BrO]⁺ → [C₆H₄Br]⁺ + CO → m/z 155/157

-

The following diagram illustrates the predicted major fragmentation pathways.

Caption: Predicted EI fragmentation pathways for 2-Bromo-6-(trifluoromethoxy)benzaldehyde.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the EI mass spectrum.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Neutral Loss | Proposed Fragmentation Pathway |

| 270/272 | [C₈H₄BrF₃O]⁺• | - | Molecular Ion (M⁺•) |

| 269/271 | [C₈H₃BrF₃O]⁺ | •H | Loss of the aldehydic hydrogen radical. |

| 241/243 | [C₇H₄BrF₃]⁺ | •CHO | Loss of the formyl radical from the molecular ion. |

| 191 | [C₈H₄F₃O]⁺ | •Br | Loss of a bromine radical from the molecular ion. |

| 163 | [C₇H₄F₃]⁺ | •Br, CO | Loss of carbon monoxide from the [M-Br]⁺ fragment. |

| 155/157 | [C₆H₄Br]⁺ | •CHO, •CF₃ | Loss of a trifluoromethyl radical from the [M-CHO]⁺ fragment. |

Part 3: Experimental Verification Protocol

To experimentally validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization is recommended.

Workflow for GC-MS Analysis

Caption: Standard workflow for the GC-MS analysis of the target compound.

Detailed Methodology

-

Sample Preparation:

-

Prepare a dilute solution of 2-Bromo-6-(trifluoromethoxy)benzaldehyde (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Ensure the sample is fully dissolved before injection.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C. This temperature is critical for ensuring sample vaporization without thermal degradation.[12]

-

Quadrupole Temperature: 150°C.

-

Scan Range: Acquire mass spectra over a mass-to-charge ratio (m/z) range of 40 to 350 amu to ensure detection of the molecular ion and all significant fragments.

-

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the high concentration of the solvent from saturating the detector.

-

Part 4: Conclusion and Field Insights

This guide provides a robust framework for the mass spectrometric analysis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde. The predicted fragmentation pattern, centered around the characteristic bromine isotope doublet and logical losses of the aldehyde and substituent groups, offers a clear roadmap for spectral interpretation. The provided GC-MS protocol is a field-proven method for obtaining high-quality, reproducible data for this class of compounds.[12]

From an application scientist's perspective, it is crucial to pay close attention to the relative abundances of the M⁺• doublet (m/z 270/272) and the [M-H]⁺ fragment (m/z 269/271). For many aromatic aldehydes, the [M-H]⁺ peak can be more intense than the molecular ion.[9] Furthermore, the presence of the [C₆H₄Br]⁺ ion at m/z 155/157 provides strong evidence for the core structure after the loss of both the formyl and trifluoromethoxy functionalities. By correlating the experimentally obtained spectrum with these predicted fragments, researchers can achieve unambiguous identification of 2-Bromo-6-(trifluoromethoxy)benzaldehyde, ensuring the quality and integrity of their scientific endeavors.

References

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]

-

Covaci, A., Voorspoels, S., & Schepens, P. (2003). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 14(12), 1391-1399. Available at: [Link]

-

SCION Instruments. (2023). What are the common ionization methods for GC/MS. Available at: [Link]

-

University of Colorado Boulder. Chapter 2: Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Filges, U., & Grützmacher, H. F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680. Available at: [Link]

-

Doc Brown's Chemistry. Mass spectrum of benzaldehyde. Available at: [Link]

-

eGyanKosh. Unit 13: Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Benzaldehyde. In NIST Chemistry WebBook. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Benzaldehyde. In NIST Chemistry WebBook. Available at: [Link]

-

Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

Cavell, R. G., & Sodhi, R. N. S. (1986). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 25(13), 2212-2216. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Available at: [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

de Nanteuil, F., Defrance, T., et al. (2015). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry, 80(11), 5848-5856. Available at: [Link]

-

University of Arizona. Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

-

PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Kind, T., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Metabolites, 12(1), 69. Available at: [Link]

-

Wang, L., et al. (2011). Formation of [M + 15]+ ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 46(12), 1203-1210. Available at: [Link]

-

PubChem. 2-Fluoro-6-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the common ionization methods for GC/MS [scioninstruments.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. whitman.edu [whitman.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]